molecular formula C11H13N3O B11899944 1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11899944
M. Wt: 203.24 g/mol
InChI Key: OCRBANVPIZJPSS-UHFFFAOYSA-N
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Description

1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a pyrrolidine ring is fused to a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-step reactions. One common method is the traceless solid-phase synthesis, which includes the lactamization of 1,2-dihydroquinazoline-2-carboxylates . This method allows for the efficient construction of the spirocyclic framework under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solid-phase synthesis approach mentioned above can be adapted for larger-scale production. This method’s efficiency and scalability make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the quinazolinone or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can produce more saturated spirocyclic compounds.

Scientific Research Applications

1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one stands out due to its unique combination of a pyrrolidine ring and a quinazolinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one

InChI

InChI=1S/C11H13N3O/c15-10-8-3-1-2-4-9(8)13-11(14-10)5-6-12-7-11/h1-4,12-13H,5-7H2,(H,14,15)

InChI Key

OCRBANVPIZJPSS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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